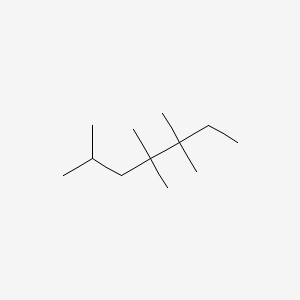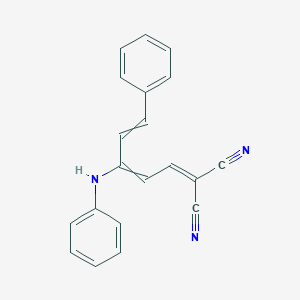
(4aS,8aR)-4a-methyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-1-ol;acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4aS,8aR)-4a-methyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-1-ol;acetic acid is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hexahydro-naphthalene core with a methyl group and an acetic acid moiety. Its stereochemistry is defined by the (4aS,8aR) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR)-4a-methyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-1-ol;acetic acid typically involves multiple steps, starting from simpler organic precursors One common method involves the hydrogenation of a naphthalene derivative to form the hexahydro-naphthalene core
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation under high pressure and temperature to achieve the desired hydrogenation of the naphthalene ring. The subsequent steps, including methylation and esterification, are carried out using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4aS,8aR)-4a-methyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-1-ol;acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or alkoxides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (4aS,8aR)-4a-methyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-1-ol;acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on various biological pathways. Its interactions with enzymes and receptors are of particular interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (4aS,8aR)-4a-methyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-1-ol;acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1R,4aS,8aR)-1-Isopropyl-4,7-dimethyl-1,2,4a,5,6,8a-hexahydronaphthalene: This compound shares a similar hexahydro-naphthalene core but differs in its functional groups.
(4aS,8aR)-1,2,3,4,4a,5,8,8a-octahydronaphthalene-4a-carboxylic acid: Another similar compound with a carboxylic acid group instead of an acetic acid moiety.
Uniqueness
The uniqueness of (4aS,8aR)-4a-methyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-1-ol;acetic acid lies in its specific stereochemistry and the presence of both a methyl group and an acetic acid moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62244-75-1 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
(4aS,8aR)-4a-methyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-1-ol;acetic acid |
InChI |
InChI=1S/C11H18O.C2H4O2/c1-11-7-3-2-5-9(11)10(12)6-4-8-11;1-2(3)4/h6,9,12H,2-5,7-8H2,1H3;1H3,(H,3,4)/t9-,11-;/m0./s1 |
InChI Key |
AXLVAWXVNFBARQ-ROLPUNSJSA-N |
Isomeric SMILES |
CC(=O)O.C[C@@]12CCCC[C@H]1C(=CCC2)O |
Canonical SMILES |
CC(=O)O.CC12CCCCC1C(=CCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{Bromo[bromo(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14548532.png)


![2-(4-Ethoxybutyl)-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14548541.png)
![N-Butyl-N-[5-(4-methoxyphenyl)furan-2-YL]-2-methylpropanamide](/img/structure/B14548545.png)
![Propyl 6-chloro-2-[2-(2,4-dinitrophenyl)hydrazinylidene]hexanoate](/img/structure/B14548565.png)

![5-([1,1'-Biphenyl]-4-yl)-3-ethoxy-1H-1,2,4-triazole](/img/structure/B14548568.png)

![S-[2-({2-[(2-Cyanoethyl)amino]ethyl}amino)ethyl] dihydrogen phosphorothioate](/img/structure/B14548582.png)
![4-Methyl-2-[methyl(tetradecyl)amino]-5-nitrobenzoic acid](/img/structure/B14548586.png)
![2,3-Bis{2-[2-(methylsulfanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14548587.png)
![2-Ethylhexyl [2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B14548591.png)
